molecular formula C12H15NOS B5509276 3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one

3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B5509276
M. Wt: 221.32 g/mol
InChI Key: MKOMFVWNWOXCAW-RMKNXTFCSA-N
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Description

3-(1-piperidinyl)-1-(2-thienyl)-2-propen-1-one is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.08743528 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Catalysis

Research conducted by Omar & Basyouni (1974) explored the stereochemistry of ionic thiol addition to acetylenic ketones. This study found that piperidine-catalyzed addition of thiols to specific acetylenic ketones resulted in a mixture of isomers, highlighting the role of piperidine in influencing stereochemical outcomes.

Synthesis and Spectral Analysis

Khalid et al. (2016) focused on the synthesis of piperidine-bearing compounds, emphasizing their biological activities. They developed a series of compounds involving piperidin-1-ylsulfonyl benzyl sulfides, demonstrating the versatility of piperidine derivatives in chemical synthesis and spectral analysis (Khalid et al., 2016).

Crystal and Molecular Structures

The study by Kubicki & Codding (2003) elucidated the crystal and molecular structures of compounds related to piperidine, showcasing the detailed structural insights that can be gained from such analyses. This is crucial for understanding the properties and potential applications of these compounds.

Regioselective Synthesis

Karthikeyan et al. (2007) reported a novel method for synthesizing substituted pyrrolidines and piperidines. This method highlighted the utility of piperidine derivatives in regioselective synthesis, offering new pathways for creating complex organic molecules (Karthikeyan et al., 2007).

Opioid Antagonist Development

Zimmerman et al. (1994) conducted research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, aiming to develop a peripherally selective opioid antagonist. This highlights the application of piperidine derivatives in the development of therapeutic agents for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Asymmetric Synthesis

Kulig et al. (2007) explored the asymmetric synthesis of piperidin-2-one derivatives, illustrating the significance of piperidine frameworks in creating enantiomerically pure compounds, which is a critical aspect in pharmaceutical chemistry (Kulig et al., 2007).

Stereodynamics

The study by Shainyan et al. (2008) on the stereodynamic behavior of N-trifyl substituted diheterocyclohexanes, including piperidine derivatives, provided insights into the conformations and interactions at the molecular level. This research is key to understanding the dynamic behavior of such compounds in various chemical contexts (Shainyan et al., 2008).

C-H Arylation

Millet & Baudoin (2015) developed a palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines. Their work contributes to the efficient synthesis of arylpiperidines, which are fundamental structures in numerous pharmaceutical agents (Millet & Baudoin, 2015).

Multicomponent Reaction Synthesis

Research by Brahmachari & Das (2012) showcased a multicomponent reaction for synthesizing functionalized piperidine scaffolds. This study emphasizes the potential of piperidine derivatives in multi-component organic reactions, contributing to efficient and eco-friendly synthesis methodologies (Brahmachari & Das, 2012).

Properties

IUPAC Name

(E)-3-piperidin-1-yl-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-11(12-5-4-10-15-12)6-9-13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOMFVWNWOXCAW-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.